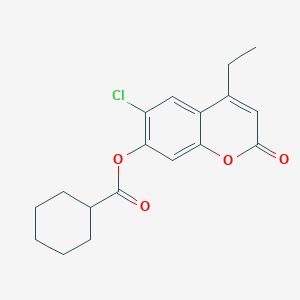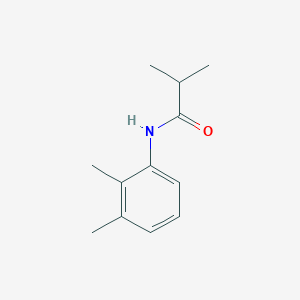
N-(2,3-dimethylphenyl)-2-methylpropanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,3-dimethylphenyl)-2-methylpropanamide, commonly known as DMPP, is a chemical compound that belongs to the class of amides. It is widely used in the field of agriculture as a nitrification inhibitor to reduce nitrogen loss from fertilizers. DMPP has been found to be effective in increasing crop yield and reducing environmental pollution.
作用機序
DMPP inhibits the activity of the enzyme nitrosomonas, which is responsible for the conversion of ammonium to nitrite in the nitrification process. This leads to a reduction in the production of nitrate, which is the main form of nitrogen that is lost from fertilizers. DMPP does not affect the activity of other microorganisms in the soil, making it a selective inhibitor of nitrification.
Biochemical and Physiological Effects:
DMPP has been shown to have no toxic effects on plants or animals. It is rapidly metabolized in the soil and does not accumulate in the environment. DMPP has been found to increase the availability of nitrogen to plants, leading to improved growth and yield. It also reduces the leaching of nitrate into groundwater, thereby reducing environmental pollution.
実験室実験の利点と制限
DMPP is a useful tool for studying the effects of nitrification inhibition on soil microorganisms and plant growth. It is easy to apply and does not require specialized equipment. However, DMPP is not effective in all soil types and its effectiveness can vary depending on soil pH and temperature. It is also relatively expensive compared to other nitrification inhibitors.
将来の方向性
There is still much to be learned about the mechanism of action of DMPP and its effects on soil microorganisms and plant growth. Future research could focus on the development of more effective nitrification inhibitors, including the synthesis of new compounds that are more selective and have fewer environmental impacts. There is also a need for more research on the long-term effects of DMPP on soil health and ecosystem functioning. Finally, there is a need for more research on the use of DMPP in bioremediation of contaminated soils, including the development of new techniques for applying DMPP to contaminated sites.
合成法
DMPP can be synthesized by reacting 2,3-dimethylbenzylamine with isobutyryl chloride in the presence of a base such as sodium hydroxide. The reaction yields DMPP as a white crystalline solid with a melting point of 63-65°C.
科学的研究の応用
DMPP has been extensively studied for its nitrification inhibition properties. It has been found to be effective in reducing nitrogen loss from fertilizers and improving crop yield. DMPP has also been studied for its potential use in bioremediation of contaminated soils. It has been found to promote the growth of microorganisms that can degrade pollutants such as polycyclic aromatic hydrocarbons.
特性
IUPAC Name |
N-(2,3-dimethylphenyl)-2-methylpropanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO/c1-8(2)12(14)13-11-7-5-6-9(3)10(11)4/h5-8H,1-4H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMFLHZDQFWZNCP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)C(C)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1,3-dimethyl-2-[(3-nitrobenzyl)oxy]benzene](/img/structure/B5791720.png)

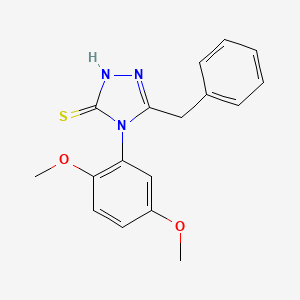

![N-[(4-methoxy-1-naphthyl)methyl]-4-methylaniline](/img/structure/B5791749.png)
![N-[2-(2,4-dichlorophenoxy)acetyl]-4-morpholinecarboxamide](/img/structure/B5791769.png)
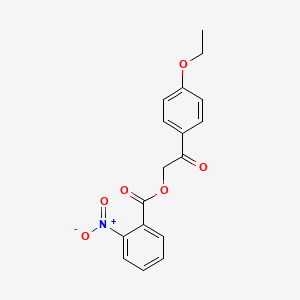
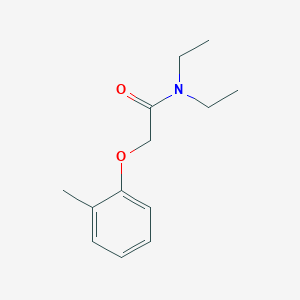
![methyl 5-{[(4-amino-5-propyl-4H-1,2,4-triazol-3-yl)thio]methyl}-2-furoate](/img/structure/B5791784.png)
![N-methyl-N-[4-(1-pyrrolidinylcarbonyl)phenyl]benzenesulfonamide](/img/structure/B5791789.png)
![10-[benzyl(methyl)amino]-2-oxodecanal oxime hydrochloride](/img/structure/B5791790.png)

![N-ethyl-3-methoxy-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5791796.png)
